2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
The compound 2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic molecule featuring a pyridazine core substituted with a dimethylamino group at position 6, a piperazine ring at position 3, and a pyrrolidin-1-yl-ethanone moiety.
Key structural attributes include:
- Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms, substituted at position 6 with a dimethylamino group (N(CH₃)₂), which may enhance solubility and electronic interactions.
- Piperazine linker: A flexible six-membered diamine ring that facilitates spatial orientation of substituents, commonly used in drug design to optimize binding affinity.
Properties
IUPAC Name |
2-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O/c1-19(2)14-5-6-15(18-17-14)21-11-9-20(10-12-21)13-16(23)22-7-3-4-8-22/h5-6H,3-4,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKAHTSIWIRSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one , with CAS Number 2877669-86-6 , is a novel synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₆O |
| Molecular Weight | 318.42 g/mol |
| CAS Number | 2877669-86-6 |
Structure
The molecular structure of the compound features a pyridazine ring, a piperazine moiety, and a pyrrolidine group, which may contribute to its biological activity through interactions with various biological targets.
The compound's biological activity can be attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cellular signaling pathways related to cancer and other diseases. The inhibition of these kinases can lead to altered cell proliferation and survival rates.
Pharmacological Properties
- Anticancer Activity : Initial studies indicate that this compound exhibits potential anticancer properties by inhibiting tumor cell growth in vitro. For instance, it has shown efficacy against various cancer cell lines, leading to cell cycle arrest and apoptosis.
- Neuropharmacological Effects : The presence of the piperazine ring suggests potential applications in neuropharmacology. Compounds with similar structures have been known to exhibit anxiolytic and antidepressant effects.
- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Study 1: Anticancer Efficacy
In a study conducted on human cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was primarily attributed to the induction of apoptosis and inhibition of cell migration.
Study 2: Neuropharmacological Assessment
A behavioral study in rodents assessed the anxiolytic effects of this compound. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders.
Study 3: Anti-inflammatory Activity
In vitro assays showed that the compound inhibited the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential role as an anti-inflammatory agent.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Chemistry: The target compound uniquely combines a dimethylamino-pyridazine core with a pyrrolidinyl ketone. In contrast, analogs like EP 2 402 347 A1 (Example 101) prioritize sulfonyl-piperazine and morpholine groups for enhanced polarity and target binding . EP 2023/39 derivatives feature simpler alkyl/hydroxyethyl-piperazine substituents, which may improve aqueous solubility compared to the target’s pyrrolidinyl group .
Conversely, sulfonyl groups in EP 1 808 168 B1 derivatives introduce strong electron-withdrawing effects, altering charge distribution .
Biological Activity: While explicit data for the target compound is unavailable, analogs like m6 () demonstrate kinase inhibitory activity via triazole-phenyl and piperazine-ethanone motifs, suggesting similar mechanisms for the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
